molecular formula C11H14ClNO2 B1531325 4-Chloro-2-(oxan-4-yloxy)aniline CAS No. 1342210-13-2

4-Chloro-2-(oxan-4-yloxy)aniline

Cat. No.: B1531325
CAS No.: 1342210-13-2
M. Wt: 227.69 g/mol
InChI Key: PRILYVHSQWDZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(oxan-4-yloxy)aniline is a substituted aniline derivative featuring a chlorine atom at the para position (C4) and a tetrahydro-2H-pyran-4-yloxy (oxan-4-yloxy) group at the ortho position (C2). Its synthesis typically involves nucleophilic aromatic substitution reactions, where an oxan-4-yloxy group is introduced to a halogenated aniline precursor under basic conditions (e.g., DMF and DIPEA) . The compound’s purity (>95%) is confirmed via HPLC and NMR spectroscopy, and its molecular weight is validated by high-resolution mass spectrometry .

Properties

CAS No.

1342210-13-2

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-2-(oxan-4-yloxy)aniline

InChI

InChI=1S/C11H14ClNO2/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2

InChI Key

PRILYVHSQWDZHP-UHFFFAOYSA-N

SMILES

C1COCCC1OC2=C(C=CC(=C2)Cl)N

Canonical SMILES

C1COCCC1OC2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of 4-chloro-2-(oxan-4-yloxy)aniline are influenced by its substitution pattern. Below is a detailed comparison with analogous aniline derivatives:

Substituent Effects on Lipophilicity

Lipophilicity (logP) is critical for drug bioavailability. The oxan-4-yloxy group contributes moderate hydrophobicity compared to other substituents:

Compound Substituent (C2) logP (HPLC) Reference
This compound Oxan-4-yloxy ~2.5*
4-Chloro-2-fluoroaniline Fluoro 1.8
4-Chloro-2-(phenylethynyl)aniline Phenylethynyl 3.2
2-Chloro-4-(propan-2-yloxy)aniline Isopropoxy 2.1

*Estimated based on structural analogs in . The oxan-4-yloxy group balances hydrophobicity and steric bulk, enhancing membrane permeability compared to smaller groups like fluoro .

Key Structural and Functional Differences

Parameter This compound 4-Fluoro-2-(oxan-4-yloxy)aniline 2-Chloro-4-(propan-2-yloxy)aniline
Halogen Cl (electron-withdrawing) F (stronger electron-withdrawing) Cl (meta position)
Oxy Substituent Oxan-4-yloxy (rigid, cyclic) Oxan-4-yloxy Isopropoxy (flexible)
logP ~2.5 ~2.3 2.1
Synthetic Complexity Moderate High (additional reduction steps) Low

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